Cas no 1865981-28-7 (3-(Aminomethyl)-4-methylheptanoic acid)

3-(Aminomethyl)-4-methylheptanoic acid is a specialized organic compound featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its unique branched-chain structure enhances steric and electronic properties, which can be leveraged in the design of bioactive molecules or chiral building blocks. The presence of the aminomethyl group allows for further derivatization, while the carboxylic acid moiety facilitates conjugation or salt formation. This compound is particularly valuable in peptidomimetics and medicinal chemistry research, where its structural features may contribute to improved binding affinity or metabolic stability. High-purity grades are available for demanding applications.
3-(Aminomethyl)-4-methylheptanoic acid structure
1865981-28-7 structure
商品名:3-(Aminomethyl)-4-methylheptanoic acid
CAS番号:1865981-28-7
MF:C9H19NO2
メガワット:173.25266289711
CID:5906927
PubChem ID:165760975

3-(Aminomethyl)-4-methylheptanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1786160
    • 1865981-28-7
    • 3-(aminomethyl)-4-methylheptanoic acid
    • 3-(Aminomethyl)-4-methylheptanoic acid
    • インチ: 1S/C9H19NO2/c1-3-4-7(2)8(6-10)5-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)
    • InChIKey: OTMMSBWQJAWBDP-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(CN)C(C)CCC)=O

計算された属性

  • せいみつぶんしりょう: 173.141578849g/mol
  • どういたいしつりょう: 173.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.8

3-(Aminomethyl)-4-methylheptanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786160-0.5g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
0.5g
$905.0 2023-09-19
Enamine
EN300-1786160-10.0g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
10g
$4052.0 2023-06-02
Enamine
EN300-1786160-5.0g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
5g
$2732.0 2023-06-02
Enamine
EN300-1786160-0.25g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
0.25g
$867.0 2023-09-19
Enamine
EN300-1786160-0.05g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
0.05g
$792.0 2023-09-19
Enamine
EN300-1786160-1.0g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
1g
$943.0 2023-06-02
Enamine
EN300-1786160-10g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
10g
$4052.0 2023-09-19
Enamine
EN300-1786160-0.1g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
0.1g
$829.0 2023-09-19
Enamine
EN300-1786160-2.5g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
2.5g
$1848.0 2023-09-19
Enamine
EN300-1786160-5g
3-(aminomethyl)-4-methylheptanoic acid
1865981-28-7
5g
$2732.0 2023-09-19

3-(Aminomethyl)-4-methylheptanoic acid 関連文献

3-(Aminomethyl)-4-methylheptanoic acidに関する追加情報

Recent Advances in the Study of 3-(Aminomethyl)-4-methylheptanoic acid (CAS: 1865981-28-7)

The compound 3-(Aminomethyl)-4-methylheptanoic acid (CAS: 1865981-28-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and metabolic pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of synthetic routes for 3-(Aminomethyl)-4-methylheptanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes. The study also highlighted the importance of stereochemical purity, as the biological activity of the compound is highly dependent on its enantiomeric form.

In terms of pharmacological activity, recent investigations have explored the compound's interaction with gamma-aminobutyric acid (GABA) receptors. GABAergic neurotransmission plays a crucial role in regulating neuronal excitability, and dysregulation of this system is implicated in various neurological disorders, including epilepsy and anxiety. Preliminary in vitro and in vivo studies have demonstrated that 3-(Aminomethyl)-4-methylheptanoic acid exhibits potent GABAergic activity, suggesting its potential as a therapeutic agent for these conditions. However, further studies are needed to elucidate its precise mechanism of action and to assess its safety profile.

Another promising avenue of research involves the compound's potential role in metabolic disorders. A 2024 study in the journal Biochemical Pharmacology reported that 3-(Aminomethyl)-4-methylheptanoic acid modulates key enzymes involved in lipid metabolism, leading to improved lipid profiles in animal models. These findings open up new possibilities for the development of treatments for conditions such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD). The study also noted the compound's favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life, which are advantageous for therapeutic use.

Despite these encouraging results, challenges remain in the development of 3-(Aminomethyl)-4-methylheptanoic acid as a therapeutic agent. Issues such as potential off-target effects, dose-dependent toxicity, and the need for targeted delivery systems must be addressed in future research. Additionally, the compound's interaction with other drugs and its long-term effects in humans are areas that require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to overcome these hurdles and to translate these findings into clinical applications.

In conclusion, 3-(Aminomethyl)-4-methylheptanoic acid (CAS: 1865981-28-7) represents a promising candidate for the treatment of neurological and metabolic disorders. Recent advancements in its synthesis and pharmacological characterization have laid a solid foundation for future research. As the scientific community continues to explore its potential, this compound may soon emerge as a valuable addition to the therapeutic arsenal in chemical biology and medicine.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd